Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
CAS No.:
Cat. No.: VC13718683
Molecular Formula: C8H12BrN3O2S
Molecular Weight: 294.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrN3O2S |
|---|---|
| Molecular Weight | 294.17 g/mol |
| IUPAC Name | N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C8H12BrN3O2S/c9-7-5-10-12(6-7)4-3-11-15(13,14)8-1-2-8/h5-6,8,11H,1-4H2 |
| Standard InChI Key | HQEHLFYTXQENLZ-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)NCCN2C=C(C=N2)Br |
| Canonical SMILES | C1CC1S(=O)(=O)NCCN2C=C(C=N2)Br |
Introduction
Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a complex organic compound featuring a cyclopropane ring, a sulfonic acid group, and a substituted amide functional group. This compound is classified as a sulfonamide and an amide derivative, belonging to the cycloalkane family due to its cyclopropane moiety. Its unique structural characteristics make it a subject of interest in medicinal chemistry, particularly for potential applications in pharmaceuticals.
Synthesis
The synthesis of Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves multiple steps, requiring careful control of temperature and inert atmosphere conditions to prevent unwanted side reactions. Maintaining temperatures between 60°C and 100°C during the cleavage step is critical for successful conversion.
Biological Activity and Potential Applications
While specific biological activities of Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide have not been extensively detailed, its structural features suggest potential applications in medicinal chemistry. Experimental studies would be necessary to elucidate specific binding affinities and inhibition constants relevant to its biological activity.
Other compounds with similar structural elements, such as cyclopropane derivatives, have shown promise in therapeutic applications. For instance, bis(spiropyrazolone)cyclopropanes have been evaluated for their potential in treating leishmaniasis, demonstrating good specificity against parasites with minimal cytotoxicity to mammalian cells .
Analytical Techniques
Relevant analyses such as NMR spectroscopy and mass spectrometry are crucial for determining the purity and confirming the structural identity of Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume